(2R,6R)-2,6-dimethylpiperidine hydrochloride
Overview
Description
(2R,6R)-2,6-dimethylpiperidine hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Mechanism of Action
Target of Action
The primary target of (2R,6R)-2,6-dimethylpiperidine hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the AMPA receptor . This compound enhances AMPA receptor-mediated excitatory post-synaptic potentials . It also decreases intracellular D-serine, a co-agonist of the NMDA receptor .
Mode of Action
(2R,6R)-HNK interacts with its targets by enhancing AMPA currents and decreasing D-serine . This interaction results in changes in the neuronal activity, particularly in the CA1 region of hippocampal slices .
Biochemical Pathways
The compound affects the glutamatergic pathway, specifically the AMPA receptor-mediated excitatory post-synaptic potentials . It also influences the NMDA receptor pathway by decreasing intracellular D-serine . The downstream effects of these changes include alterations in neuronal excitability and synaptic transmission .
Result of Action
The molecular and cellular effects of (2R,6R)-HNK’s action include enhanced AMPA receptor-mediated excitatory post-synaptic potentials and decreased intracellular D-serine . These changes result in alterations in neuronal excitability and synaptic transmission . Clinically, these changes are associated with antidepressant effects .
Action Environment
Environmental factors such as the frequency and chronicity of treatment can influence the compound’s action, efficacy, and stability . For instance, studies suggest that the cognitive effects of repeated (2R,6R)-HNK exposure can be influenced by the dosing frequency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-dimethylpiperidine hydrochloride typically involves the chiral resolution of racemic mixtures or the use of chiral catalysts to achieve the desired stereochemistry. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chiral resolution processes or asymmetric synthesis techniques. These methods ensure high yield and purity, which are essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,6R)-2,6-dimethylpiperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with biological systems and its potential therapeutic effects.
Medicine: It is investigated for its potential use in treating various medical conditions, including depression and cognitive disorders
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,6R)-2,6-dimethylpiperidine hydrochloride include:
- (2R,6R)-hydroxynorketamine
- (2S,6S)-hydroxynorketamine
- ®-ketamine
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry, which influences its reactivity and interactions with biological systems. This unique stereochemistry makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
(2R,6R)-2,6-dimethylpiperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXCVQZZVVOGO-ZJLYAJKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](N1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130291-36-0 | |
Record name | (2R,6R)-2,6-dimethylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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